6-chloro-N-[(furan-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine
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Overview
Description
6-chloro-N-[(furan-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine, a furan ring, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(furan-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chlorine and methylsulfanyl groups. The furan-2-ylmethyl group is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(furan-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂) are employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-[(furan-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(furan-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or viral replication.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-(methylthio)pyrimidin-4-amine: Similar structure but lacks the furan-2-ylmethyl group.
4-amino-6-chloro-2-(methylthio)pyrimidine: Another related compound with slight structural differences.
Uniqueness
6-chloro-N-[(furan-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine is unique due to the presence of the furan-2-ylmethyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may contribute to its distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
6-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c1-16-10-13-8(11)5-9(14-10)12-6-7-3-2-4-15-7/h2-5H,6H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALQTOIIMOFBBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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